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Compound of Interest

Compound Name: MRL-871

Cat. No.: B609316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the allosteric binding site of MRL-
871, a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t

(RORγt). MRL-871 represents a significant advancement in the modulation of nuclear

receptors, offering a distinct mechanism of action by targeting a novel allosteric pocket. This

document synthesizes crystallographic data, biochemical assays, and structure-activity

relationships to offer a detailed understanding of this critical interaction for therapeutic

development.

The Allosteric Binding Pocket of MRL-871 on RORγt
MRL-871 binds to a previously unidentified allosteric pocket within the Ligand Binding Domain

(LBD) of RORγt.[1] This site is spatially distinct from the canonical orthosteric binding site

where endogenous and synthetic agonists and some inverse agonists bind.[1] The formation of

this allosteric pocket is a dynamic event induced by the binding of MRL-871 itself.

The allosteric binding site is located in a region formed by helices 4, 5, 11, and notably, helix 12

(H12), also known as the Activation Function-2 (AF-2) domain.[1][2][3] The binding of MRL-871
induces a significant and unprecedented conformational rearrangement of H12. This

reorientation of H12 directly obstructs the binding surface for coactivator proteins, which are

essential for RORγt's transcriptional activity. This mechanism effectively antagonizes RORγt

function, classifying MRL-871 as an inverse agonist.
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The pocket is predominantly hydrophobic in nature, a characteristic dictated by the side chains

of the constituent amino acid residues.

Key Interacting Residues
Crystallographic studies have revealed the specific amino acid residues that form direct

contacts with MRL-871, stabilizing its position within the allosteric pocket. A two-dimensional

representation of these interactions highlights the key hydrogen bonds and hydrophobic

contacts. While a comprehensive list of all interacting residues requires examination of the

specific PDB entry (e.g., 4YPQ), published diagrams indicate crucial interactions. For instance,

the carboxylic acid moiety of MRL-871 has been shown to form hydrogen bonds with the

backbone hydrogens of Ala497 and Phe498, as well as the side chain of Gln329. Furthermore,

Phe-506 is involved in a π-π stacking interaction with the MRL-871 ligand.

Quantitative Analysis of MRL-871 Binding and
Activity
The potency of MRL-871 and its analogs has been quantified through various biochemical and

cellular assays. The following tables summarize key data from published studies.

Compound
Biochemical Assay
(IC50, nM)

Cellular Reporter
Assay (IC50, nM)

Th17
Differentiation/IL-
17a Production
Assay (IC50, nM)

MRL-871 7 ± 1 12.7 -

MRL-058 98 ± 23 - -

MRL-003 280 ± 117 - -

MRL-299 - - -

MRL-367 - - -

MRL-673 - - -
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Table 1: Potency of selected RORγt allosteric inverse agonists in various assays. Data

extracted from multiple sources.

A key characteristic of MRL-871's allosteric mechanism is its non-competitive nature with

respect to orthosteric ligands like cholesterol. This is demonstrated by the stability of its IC50

value in the presence of increasing concentrations of cholesterol.

Cholesterol Concentration
(μM)

MRL-871 IC50 (nM) T0901317 IC50 (nM)

0 4.7 ± 1.4 11 ± 3.4

1 2.5 ± 0.9 18 ± 4.9

10 1.8 ± 1.5 195 ± 59

25 2.3 ± 1.8 548 ± 152

Table 2: Inhibition of cofactor binding by MRL-871 is independent of cholesterol concentration,

unlike the orthosteric inverse agonist T0901317.

Experimental Protocols
The determination of the allosteric binding site and the characterization of MRL-871's activity

involved several key experimental methodologies.

RORγt Crystallization and Structure Determination
Protein Expression and Purification: The ligand-binding domain (LBD) of RORγt (residues

267–507) with an N-terminal His-tag was expressed in E. coli BL21-Gold(DE3)pLysS.

Crystallization: The purified RORγt LBD was co-crystallized with MRL-871 and its analogs.

Data Collection and Structure Determination: X-ray diffraction data were collected from

frozen crystals at 100 K. The structure was solved by molecular replacement using a

previously determined RORγt structure (PDB ID: 3L0J) as the search model.

Biochemical Assays
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment

Assay: This assay measures the ability of a compound to inhibit the interaction between the

RORγt LBD and a coactivator peptide. The assay typically uses a terbium-labeled anti-His

antibody to detect the His-tagged RORγt LBD and a fluorescently labeled coactivator

peptide. Inhibition of the interaction results in a decrease in the FRET signal.

Competitive Binding Assays: These assays were performed to assess the effect of the

orthosteric ligand cholesterol on the inhibitory activity of MRL-871. The TR-FRET assay was

conducted with varying concentrations of cholesterol to determine if it competed with MRL-
871 for binding.

Cellular Assays
Chimeric Receptor Reporter Assays: These assays were performed in HEK-293 cells to

assess the cellular potency of the compounds.

Th17 Differentiation and IL-17a Production Assays: Primary human peripheral blood

mononuclear cells (PBMCs) were used to evaluate the effect of the compounds on the

differentiation of Th17 cells and their production of the pro-inflammatory cytokine IL-17a. IL-

17a mRNA expression in EL4 cells was also measured.

Visualizations
The following diagrams illustrate the key concepts related to the allosteric binding and

mechanism of action of MRL-871.
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Fig. 1: Simplified signaling pathway comparing orthosteric agonism and MRL-871 allosteric
antagonism of RORγt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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